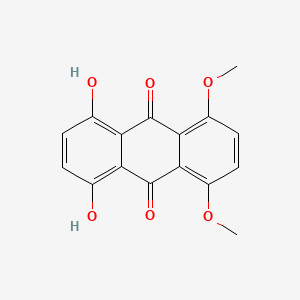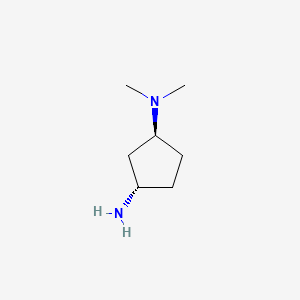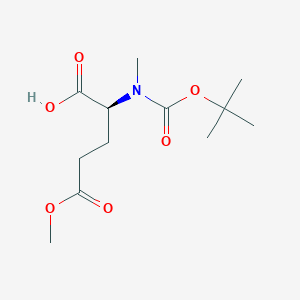
Boc-N-Me-Glu(OMe)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-N-Me-Glu(OMe)-OH: is a synthetic compound commonly used in peptide synthesis. It is a derivative of glutamic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is methylated. This compound is often used as an intermediate in the synthesis of peptides and other complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of glutamic acid is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Methylation of the Carboxyl Group: The carboxyl group is methylated using methanol and a catalyst like sulfuric acid or hydrochloric acid.
N-Methylation: The nitrogen atom is methylated using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Boc-N-Me-Glu(OMe)-OH can undergo oxidation reactions, typically at the methylated nitrogen or the side chain.
Reduction: Reduction reactions can occur at the carboxyl group or the Boc-protected amino group.
Substitution: The Boc group can be removed under acidic conditions, and the methyl ester can be hydrolyzed to yield the free acid.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid for Boc removal and sodium hydroxide for ester hydrolysis.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Free amino acids or peptides.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules and peptides.
- Employed in the study of reaction mechanisms and synthetic pathways.
Biology:
- Utilized in the synthesis of biologically active peptides and proteins.
- Studied for its role in enzyme-substrate interactions and protein folding.
Medicine:
- Investigated for potential therapeutic applications in drug development.
- Used in the design of peptide-based drugs and inhibitors.
Industry:
- Applied in the production of pharmaceuticals and fine chemicals.
- Used in the development of new materials and catalysts.
Mecanismo De Acción
Molecular Targets and Pathways:
- The compound interacts with various enzymes and receptors, depending on its structure and functional groups.
- It can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical pathways.
Comparación Con Compuestos Similares
Boc-Glu(OMe)-OH: Similar structure but without N-methylation.
Boc-N-Me-Asp(OMe)-OH: Similar structure but derived from aspartic acid.
Fmoc-N-Me-Glu(OMe)-OH: Similar structure but with a different protecting group (Fmoc).
Uniqueness:
- The presence of both Boc and methyl ester groups makes Boc-N-Me-Glu(OMe)-OH unique in its reactivity and applications.
- N-methylation adds steric hindrance and alters the compound’s interaction with enzymes and receptors.
Propiedades
Fórmula molecular |
C12H21NO6 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
(2S)-5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13(4)8(10(15)16)6-7-9(14)18-5/h8H,6-7H2,1-5H3,(H,15,16)/t8-/m0/s1 |
Clave InChI |
ZKNHSXSCXRYJHZ-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N(C)[C@@H](CCC(=O)OC)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C(CCC(=O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


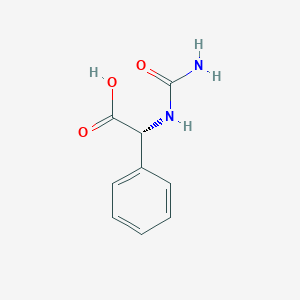
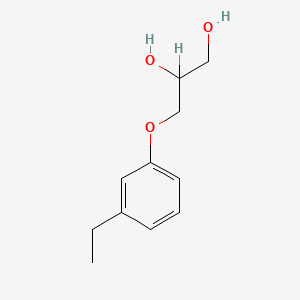
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)
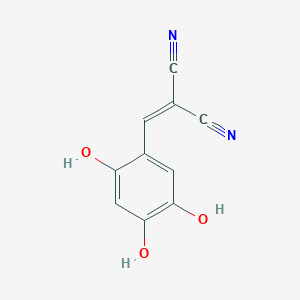
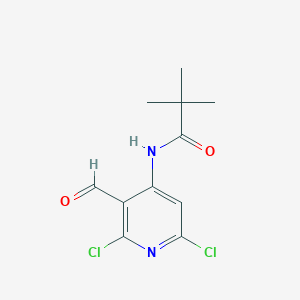
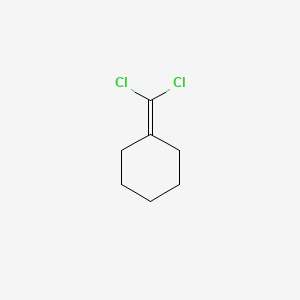
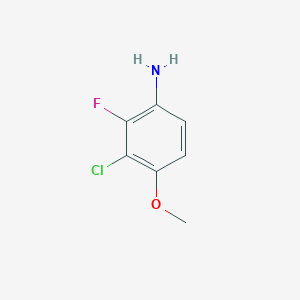

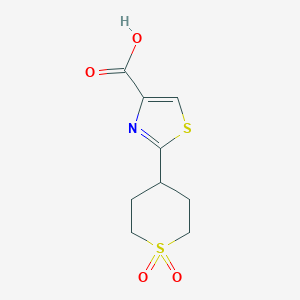
![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
